molecular formula C15H14N2O2S B11186458 N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine

N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B11186458
M. Wt: 286.4 g/mol
InChI Key: UVQKVILNFYRRHD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine: is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2,5-dimethoxyaniline with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced equipment and technology ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Research has shown that it may have applications in treating certain diseases due to its ability to modulate specific molecular pathways.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine stands out due to its unique benzothiazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H14N2O2S/c1-18-10-7-8-13(19-2)12(9-10)17-15-16-11-5-3-4-6-14(11)20-15/h3-9H,1-2H3,(H,16,17)

InChI Key

UVQKVILNFYRRHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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